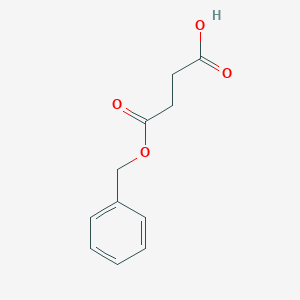

4-(benzyloxy)-4-oxobutanoic acid

Description

Historical Context of Benzyloxy-Containing Compounds in Organic Synthesis

The use of benzyloxy groups, and more broadly benzyl (B1604629) groups, has a rich history in organic synthesis, primarily as protecting groups for alcohols and carboxylic acids. wikipedia.orglibretexts.org The benzyl group (abbreviated as Bn) is known for its stability under a wide range of reaction conditions, including both acidic and basic environments. chem-station.com This stability makes it a reliable choice for chemists when they need to mask a reactive hydroxyl or carboxyl functional group while performing modifications on other parts of a molecule. chem-station.com

The introduction of a benzyl ether is often achieved through the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide in the presence of a base. organic-chemistry.org The removal, or deprotection, of the benzyl group is commonly accomplished via catalytic hydrogenolysis, a reaction that cleaves the carbon-oxygen bond, regenerating the original alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org The historical development of these protection and deprotection strategies has been a cornerstone of complex molecule synthesis, enabling the construction of intricate molecular architectures. wikipedia.org

Significance of Oxobutanoic Acid Moieties in Chemical Scaffolds

The oxobutanoic acid moiety is a key structural feature found in various biologically active molecules and serves as a versatile scaffold in medicinal chemistry. 2-Oxobutanoic acid, a related compound, is a metabolite involved in the degradation of threonine and the metabolism of several amino acids. medchemexpress.comtargetmol.comnih.gov It can be converted to propionyl-CoA, which then enters the citric acid cycle, a central metabolic pathway. targetmol.com

The presence of a keto acid functionality, such as that in oxobutanoic acid, provides a handle for various chemical transformations and can be crucial for the biological activity of a molecule. For instance, dipeptides containing an aspartic acid residue, which has a similar butanedioic acid structure, have been investigated for their sweetening properties, with alitame (B1666883) being a notable example. wikipedia.org The oxazolidinone ring, another related heterocyclic scaffold, is a critical component in a class of antibiotics, highlighting the importance of such structural motifs in drug discovery.

Overview of Research Trajectories for 4-(benzyloxy)-4-oxobutanoic acid

Research involving this compound and its derivatives has explored several promising avenues. The compound itself serves as a versatile building block in organic synthesis. For example, it has been used in the synthesis of more complex molecules with potential therapeutic applications.

One significant area of research is the development of novel therapeutic agents. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34), which is implicated in various diseases. In other research, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their potential as antimycobacterial agents to combat tuberculosis. nih.gov These studies underscore the utility of the benzyloxy-containing scaffold in generating compounds with diverse biological activities.

Furthermore, the related compound, benzylsuccinate, is an intermediate in the anaerobic degradation of toluene by certain bacteria. wikipedia.orgnih.govacs.org The enzyme responsible for its formation, benzylsuccinate synthase, catalyzes the addition of toluene to fumarate. wikipedia.orgresearchgate.netacs.org The study of this biochemical pathway provides insights into bioremediation processes and enzymatic carbon-carbon bond formation.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103-40-2 | lookchem.comsynthonix.com |

| Molecular Formula | C₁₁H₁₂O₄ | lookchem.comsynthonix.com |

| Molecular Weight | 208.21 g/mol | lookchem.com |

| Melting Point | 60 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 368.5 °C at 760 mmHg | lookchem.comsigmaaldrich.com |

| Density | 1.225 g/cm³ | lookchem.com |

| Appearance | White to light yellow powder/crystal | |

| Purity | >98% | synthonix.com |

| Storage | Sealed in dry, room temperature | lookchem.comsigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Data Interpretation | Source(s) |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the succinic acid moiety. | rsc.org |

| ¹³C NMR | The carbon NMR spectrum would display resonances for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the benzyl and succinate (B1194679) portions. | nih.gov |

| Infrared (IR) | The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid, and C-O stretching vibrations. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUBQKZSNQWWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145609 | |

| Record name | Benzylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-40-2 | |

| Record name | 1-(Phenylmethyl) butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBENZYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1X1431M4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzyloxy 4 Oxobutanoic Acid and Its Derivatives

Direct Esterification Approaches

Direct esterification represents a common and straightforward method for synthesizing 4-(benzyloxy)-4-oxobutanoic acid. This typically involves the reaction of a carboxylic acid or its anhydride (B1165640) with an alcohol.

Reaction of Succinic Anhydride with Benzyl (B1604629) Alcohol

A widely utilized method for the synthesis of this compound is the reaction between succinic anhydride and benzyl alcohol. chemicalbook.com This reaction opens the anhydride ring, forming a monoester and a carboxylic acid at the other end of the four-carbon chain. The process is valued for its atom economy and the directness with which it yields the desired product. The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified through standard laboratory techniques. chemicalbook.com

For instance, a solution of benzylamine (B48309) in anhydrous toluene (B28343) can be added to a solution of succinic anhydride in the same solvent at 0°C. chemicalbook.com After stirring for an hour at the same temperature, the resulting solid product is filtered, washed, and dried. chemicalbook.com

Catalytic Systems in Ester Formation

To enhance the efficiency of ester formation from succinic anhydride, various catalytic systems can be employed. These catalysts facilitate the reaction, often leading to higher yields and milder reaction conditions.

Acid Catalysis: Traditional acid catalysts like sulfuric acid can be used, though they can sometimes lead to side reactions.

DCC/DMAP Catalysis: A well-established method for esterification, particularly for alcohols with steric hindrance, is the Steglich esterification. stackexchange.com This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. stackexchange.com The reaction is typically performed in an anhydrous solvent like dichloromethane. stackexchange.com

Clay Catalysts: Montmorillonite clays, particularly those exchanged with metal ions like Fe³⁺ and Al³⁺, have shown to be effective catalysts for the esterification of succinic anhydride. core.ac.uk These solid acid catalysts are environmentally friendly, reusable, and can lead to high yields of the corresponding diester, di-(p-cresyl) succinate (B1194679), when reacted with p-cresol. core.ac.uk The reaction conditions, such as the molar ratio of reactants, amount of catalyst, and reaction time, are optimized to maximize the yield. core.ac.uk

Enzyme Catalysis: Lipases, such as Candida antarctica lipase (B570770) B, have been successfully used to catalyze the acylation of alcohols with succinic anhydride. researchgate.net This enzymatic approach is often highly enantioselective, making it valuable for the resolution of racemic alcohols. researchgate.net The choice of solvent can significantly impact the reaction, influencing whether the monoester or diester is the major product. researchgate.net

Alternative Synthetic Routes to the Oxobutanoic Acid Core

Beyond direct esterification, other synthetic strategies can be employed to construct the 4-oxobutanoic acid framework, offering flexibility in starting materials and functional group compatibility.

Halogenation and Malonate Displacement Strategies for Phenylalkyloxy-oxobutanoic acids

An alternative route to phenylalkyloxy-oxobutanoic acid derivatives involves a multi-step sequence starting from a (phenylalkyloxy)acylphenyl compound. google.com This method proceeds through the following key steps:

Halogenation: The (phenylalkyloxy)acylphenyl precursor is halogenated to form an alpha-haloketone. N-bromosuccinimide (NBS) is a common reagent for this bromination step. google.com

Malonate Displacement: The resulting halide is then displaced by the anion of a dialkyl malonate, typically diethyl malonate, in the presence of a base like sodium ethoxide. google.com This forms a substituted malonic ester. google.com

Hydrolysis and Decarboxylation: The ester groups of the substituted malonic ester are hydrolyzed, and subsequent decarboxylation of the resulting diacid yields the desired 4-(phenylalkyloxy)phenyl-4-oxobutanoic acid. google.com

This strategy provides a versatile method for accessing a range of substituted oxobutanoic acids. google.com

Synthesis via Amino Acid Precursors

Amino acids can also serve as valuable starting materials for the synthesis of this compound, taking advantage of their inherent chirality and functional groups.

L-Aspartic acid 1-benzyl ester, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid that can be used in the synthesis of related compounds. medchemexpress.com While the direct conversion to this compound is not explicitly detailed, its structure contains the necessary carbon backbone and the benzyl ester moiety. This precursor is commercially available and serves as a building block in peptide synthesis and other areas of medicinal chemistry. medchemexpress.com

A related process involves the selective removal of one benzyl group from dibenzyl aspartate through catalytic hydrogenation to produce 4-benzyl L-aspartate. google.com By carefully controlling the reaction conditions, the benzyl group at the C1 position can be preferentially removed. google.com

Utilizing Protected Aspartic Acid Derivatives (e.g., Boc-L-Asp(OBn)-OH)

Protected derivatives of aspartic acid are pivotal starting materials for synthesizing chiral derivatives of this compound. One of the most common examples is N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, also known as Boc-L-Asp(OBn)-OH. sigmaaldrich.comiris-biotech.de This compound is, in fact, a substituted derivative of this compound, with its systematic IUPAC name being (2S)-2-[(tert-butoxycarbonyl)amino]-4-(benzyloxy)-4-oxobutanoic acid. nih.gov

The utility of Boc-L-Asp(OBn)-OH in synthesis stems from the orthogonal nature of its protecting groups. The N-Boc (tert-butoxycarbonyl) group is labile under acidic conditions (e.g., using trifluoroacetic acid, TFA), while the O-benzyl (OBn) ester group is typically removed via hydrogenolysis. This allows for selective deprotection and further functionalization at either the amino or the free carboxylic acid position, making it a versatile building block in peptide synthesis and the creation of complex molecules.

The properties of this key starting material are well-documented, facilitating its use in synthetic applications.

Table 1: Properties of Boc-L-Asp(OBn)-OH

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-oxo-4-phenylmethoxybutanoic acid | nih.gov |

| CAS Number | 7536-58-5 | sigmaaldrich.comiris-biotech.de |

| Molecular Formula | C16H21NO6 | iris-biotech.de |

| Molecular Weight | 323.34 g/mol | sigmaaldrich.com |

| Melting Point | 98-102 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D −20.0±1°, c = 2% in DMF | sigmaaldrich.com |

| Primary Application | Peptide Synthesis | sigmaaldrich.comsigmaaldrich.com |

The synthesis of more complex derivatives often involves coupling the free α-carboxylic acid of Boc-L-Asp(OBn)-OH with other molecules, followed by selective deprotection to reveal the amine or the β-carboxylic acid for subsequent reactions.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific literature on green synthesis for this exact compound is sparse, general principles can be applied.

Key green chemistry strategies applicable to its synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or supercritical fluids where possible.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. For instance, in esterification reactions to produce the benzyl ester, using catalysts like 4-(dimethylamino)pyridine (DMAP) in small amounts is common. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields, thereby saving energy. nih.govresearchgate.net For example, microwave irradiation has been shown to enhance the yields of related heterocyclic compounds derived from butanoic acid precursors. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One example of a related green synthetic method is the use of microwave irradiation in water for the synthesis of imidazole (B134444) hybrids, which improved yields and significantly shortened reaction times compared to conventional refluxing. nih.gov Such approaches could potentially be adapted for the synthesis of this compound derivatives.

Enantioselective Synthesis of Chiral this compound Analogues

Creating specific stereoisomers (enantiomers) of this compound analogues is crucial for applications in pharmaceuticals and materials science, where biological activity or material properties are often dependent on the precise three-dimensional arrangement of atoms.

Achieving the (3R) configuration would typically involve either starting from a chiral pool material that already contains the desired stereocenter or using an asymmetric reaction. Methods could include the enantioselective conjugate addition of an amine equivalent to a benzyl-esterified succinic acid derivative or the asymmetric reduction of a corresponding keto-acid, followed by introduction of the amino group.

Controlling the stereochemistry during the functionalization of a butanoic acid framework is a fundamental challenge in modern organic synthesis. Several strategies can be employed to introduce chirality in a predictable manner. youtube.com

Substrate Control: This strategy relies on an existing stereocenter within the butanoic acid substrate to direct the formation of a new stereocenter. The pre-existing chirality influences the trajectory of the incoming reagent, favoring attack from one face of the molecule over the other due to steric hindrance. youtube.com

Auxiliary Control: In this approach, a chiral auxiliary is temporarily attached to the butanoic acid molecule. This auxiliary then directs the stereochemical outcome of a subsequent reaction. Once the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com This method is powerful but requires additional steps for attaching and removing the auxiliary.

Catalytic Enantioselective Methods: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes, can enable the direct, enantioselective functionalization of prochiral butanoic acid derivatives. nih.gov For instance, the enantioselective desymmetrization of a meso-dicarboxylic acid anhydride (like succinic anhydride) with an alcohol in the presence of a chiral catalyst can produce a chiral mono-ester, which can then be further elaborated.

Determining the absolute stereochemistry of the resulting chiral carboxylic acids is often accomplished using techniques like circular dichroism (CD) spectroscopy, which can correlate the sign of the observed Cotton effect to a specific enantiomer. nih.gov

Chemical Reactivity and Transformation of 4 Benzyloxy 4 Oxobutanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for reactions, enabling the formation of amides, esters, and other derivatives.

The formation of an amide bond is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides. bachem.com This reaction involves the coupling of a carboxylic acid with an amine. The direct reaction is often slow and requires activation of the carboxylic acid. rsc.org

Peptide coupling reagents are employed to facilitate this transformation by converting the carboxylic acid into a more reactive species. bachem.comomicsonline.org These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. bachem.comsigmaaldrich.com The choice of coupling reagent and additives can influence the reaction's efficiency and minimize side reactions like racemization. bachem.comomicsonline.org For instance, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with coupling reagents to form active esters that are more reactive and less prone to racemization. sigmaaldrich.comuniurb.it

In the context of solid-phase peptide synthesis (SPPS), a common strategy involves attaching an amino acid to a solid support and sequentially adding subsequent amino acids. nih.gov The carboxylic acid of the incoming amino acid is activated using a coupling reagent to react with the free amine of the resin-bound amino acid. nih.gov

Table 1: Common Peptide Coupling Reagents and their Characteristics

| Reagent Type | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, but can lead to side products. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Popular for both solid-phase and solution-phase synthesis due to high reactivity and solubility of byproducts. bachem.com |

This table provides a general overview of peptide coupling reagents. The choice of a specific reagent depends on the substrates and reaction conditions.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. libretexts.org This process is typically acid-catalyzed and is reversible. libretexts.org The Fischer esterification, a common method, involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst. libretexts.org

Alternatively, other reagents can be used to promote esterification under milder conditions. For example, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of various carboxylic acids with alcohols. researchgate.netnih.gov

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. researchgate.netekb.eg This reaction is also typically catalyzed by an acid or a base. researchgate.net In the case of 4-(benzyloxy)-4-oxobutanoic acid, the carboxylic acid moiety can be esterified, while the existing benzyl (B1604629) ester could potentially undergo transesterification under appropriate conditions.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Simple and inexpensive. |

| NBS Catalysis | Alcohol, NBS | Mild (e.g., 70°C) | Metal-free, high yields. researchgate.netnih.gov |

| DCC/DMAP | Alcohol, DCC, DMAP | Mild | Effective for sensitive substrates. researchgate.net |

This table summarizes common esterification methods applicable to carboxylic acids.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO₂. For simple carboxylic acids, this reaction often requires harsh conditions. However, the presence of an activating group, such as a β-keto group, can facilitate decarboxylation.

Various methods have been developed for the decarboxylation of carboxylic acids under milder conditions. These include photoredox-catalyzed decarboxylation, which can be used for the synthesis of aldehydes and other derivatives. organic-chemistry.org For aromatic carboxylic acids, palladium-catalyzed decarboxylation has been shown to be effective. rsc.org The decarboxylation of arylacetic acids can also be achieved using singlet molecular oxygen. ias.ac.in

The specific decarboxylation pathways for this compound would depend on the reaction conditions employed. For instance, under acidic conditions, decarboxylation can be accelerated. nih.gov

Reactions Involving the Oxo-Group

The term "oxo" in this compound refers to the carbonyl group of the benzyl ester. However, the provided outline also mentions an "oxo-group" in the context of reduction and condensation reactions. This suggests a potential misunderstanding in the prompt's terminology, as the primary carbonyl is part of the ester. For the purpose of this article, we will consider reactions at the ester carbonyl.

The ester group in this compound can be reduced to an alcohol or a methylene (B1212753) group. The choice of reducing agent determines the product. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Condensation reactions involving the ester group are less common than those with aldehydes or ketones. However, under specific conditions, the α-carbon to the ester carbonyl can participate in condensation reactions, such as the Claisen condensation, to form β-keto esters. This would require a strong base to deprotonate the α-carbon, forming an enolate that can then react with another ester molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-hydroxybenzotriazole (HOBt) |

| N-bromosuccinimide (NBS) |

Cleavage of the Benzyloxy Protecting Group

Catalytic hydrogenation is the most common and widely used method for the cleavage of benzyl esters. libretexts.org This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally clean, efficient, and proceeds under mild conditions, making it compatible with a wide range of other functional groups. organic-chemistry.org

The general reaction is as follows: this compound + H₂ --(Pd/C)--> Succinic acid + Toluene (B28343)

In a typical procedure, the benzyl ester is dissolved in a suitable solvent, such as methanol (B129727) or ethyl acetate (B1210297), and stirred with a catalytic amount of Pd/C under a hydrogen atmosphere (often at balloon pressure). nih.gov The reaction proceeds via the hydrogenolysis of the benzylic C-O bond. One advantage of this method is that the by-product, toluene, is volatile and easily removed. Furthermore, in situ preparation of an active Pd/C catalyst from palladium(II) acetate and charcoal in methanol has been shown to provide a simple and highly reproducible protocol for hydrogenolysis. organic-chemistry.org

It is noteworthy that while benzyl esters are readily cleaved by catalytic hydrogenation, other groups such as benzyl ethers may remain intact under specific conditions, allowing for selective deprotection. organic-chemistry.org For instance, studies have shown that functionalities like olefins, Cbz groups, and azides are smoothly hydrogenated under conditions where benzyl ethers are not cleaved. organic-chemistry.org

While catalytic hydrogenation is the preferred method, acid-mediated hydrolysis can also be employed to cleave benzyl esters, although it is less common and often requires harsh conditions. Strong acids like trifluoroacetic acid (TFA) can be used, sometimes in combination with a scavenger like anisole (B1667542) to trap the resulting benzyl cation and prevent side reactions. nih.gov However, the use of strong acids can be detrimental to other acid-sensitive functional groups that may be present in the molecule. For instance, tert-butyl esters are readily cleaved by acid, which could lead to non-selective deprotection if both groups are present. libretexts.org

The stability of benzyl esters to acidic conditions is often utilized in synthetic strategies where other acid-labile protecting groups, such as the p-methoxybenzyl (PMB) ester, need to be selectively removed. nih.gov

To overcome the limitations of catalytic hydrogenation (e.g., catalyst poisoning, incompatibility with reducible functional groups) and acidolysis, alternative methods have been developed.

One notable alternative is the use of nickel boride. This method provides a rapid and chemoselective cleavage of benzyl esters at room temperature. organic-chemistry.orgorganic-chemistry.org Nickel boride is generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol. This system demonstrates high selectivity, leaving other ester groups (methyl, ethyl, tert-butyl) and even benzyl ethers unaffected. organic-chemistry.org

Table 1: Deprotection of Benzyl Esters using Nickel Boride

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| Benzyl benzoate (B1203000) | 5 | 95 |

| Benzyl 3-chlorobenzoate | 10 | 94 |

| Dibenzyl phthalate | 60 | 92 |

Data sourced from a study on the chemoselective deprotection of various benzyl esters. organic-chemistry.org

Base-mediated hydrolysis (saponification) using reagents like lithium hydroxide (B78521) or potassium hydroxide can also cleave benzyl esters, but this method is generally not selective as it will hydrolyze most other ester types as well. nih.gov

Derivatization Strategies for Structural Modification

The carboxylic acid moiety of this compound, or the dicarboxylic acid (succinic acid) formed after its deprotection, serves as a handle for further structural modifications. These modifications are often aimed at enhancing the molecule's biological activity or developing it into a prodrug.

The introduction of specific functional groups onto the succinic acid backbone can significantly influence its biological properties. For example, hydroxylation of the carbon backbone can introduce new hydrogen bonding capabilities, potentially improving interaction with biological targets. The compound (R)-4-(benzyloxy)-3-hydroxy-4-oxobutanoic acid is a hydroxylated derivative. achemblock.com Similarly, the introduction of amino groups can provide sites for further conjugation or introduce basicity, as seen in compounds like (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid. amerigoscientific.com

A key application of this compound is in the synthesis of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. The free carboxylic acid of succinic acid (obtained after deprotection) can be coupled with a drug molecule to improve its solubility, permeability, or pharmacokinetic profile.

For example, a derivative of succinic acid, 4-((1-((2-fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-4-oxobutanoic acid, was synthesized as a prodrug of a hepatitis B virus (HBV) capsid protein allosteric modulator. mdpi.com In this synthesis, a benzyl-protected intermediate was deprotected via catalytic hydrogenation using palladium on carbon to yield the free carboxylic acid, which is a key component of the final prodrug structure. mdpi.com

Conjugation involves linking the succinic acid moiety to another molecule to impart desired properties. This is a common strategy in drug development. For instance, various antibiotics have been linked to carrier molecules to create prodrugs with potentially enhanced activity or targeted delivery. iaea.org The succinic acid linker can be attached to a drug via an ester or amide bond, which can then be cleaved in vivo to release the active substance.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-4-(benzyloxy)-3-hydroxy-4-oxobutanoic acid |

| (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid |

| 4-((1-((2-fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-4-oxobutanoic acid |

| 4-maleimidobenzoic acid |

| Anisole |

| Benzyl benzoate |

| Benzyl 3-chlorobenzoate |

| Dibenzyl phthalate |

| Lithium hydroxide |

| Nickel(II) chloride |

| Palladium on carbon |

| Palladium(II) acetate |

| p-methoxybenzyl (PMB) ester |

| Potassium hydroxide |

| Sodium borohydride |

| Succinic acid |

| Toluene |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 4-(benzyloxy)-4-oxobutanoic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the butanoic acid chain are observed.

A key publication describes the synthesis of monobenzyl succinate (B1194679), another name for this compound, and confirms its structure using proton NMR, stating that the data matched the expected structure. bath.ac.uk The benzylic methylene protons (O-CH₂-Ph) are expected to appear as a singlet, while the succinic acid methylene protons (-CH₂-CH₂-) will present as two triplets due to coupling with each other. The aromatic protons of the phenyl ring typically show a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~5.15 | Singlet | 2H | -OCH₂Ph |

| ~2.65 | Triplet | 2H | -CH₂COOH |

| ~2.60 | Triplet | 2H | -COOCH₂CH₂- |

Note: This data is predicted and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the benzylic carbon, and the two methylene carbons of the succinate backbone. The chemical shifts of the carbonyl carbons are characteristically found downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~177 | -COOH |

| ~172 | -COO- |

| ~136 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.8 | Ar-CH |

| ~66.5 | -OCH₂Ph |

| ~29.0 | -CH₂COOH |

| ~28.8 | -COOCH₂CH₂- |

Note: This data is predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₂O₄), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any impurities or byproducts from a synthesis. An LC-MS analysis of this compound would show a primary peak corresponding to the target compound, and its identity would be confirmed by the associated mass spectrum. While specific LC-MS chromatograms for this compound are not widely published, it is a standard method for its analysis in a research or industrial setting. For instance, mass spectral data for the closely related dimethyl ester of benzylsuccinic acid has been reported, providing an example of the fragmentation patterns that might be expected for similar structures. researchgate.net

Chromatographic Purity Determination

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reverse-phase (RP) HPLC is typically employed for this analysis. In this method, the compound is passed through a column containing a non-polar stationary phase. A polar mobile phase then elutes the components, with separation based on their relative hydrophobicity.

A typical RP-HPLC method for a related compound, 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid, utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This type of scalable liquid chromatography method is suitable for both analytical purity checks and for isolating impurities through preparative separation. sielc.com Method validation for HPLC assays generally confirms performance metrics such as precision, accuracy, and linearity to ensure reliable and reproducible results. nih.gov

Below is an interactive table summarizing typical conditions for the HPLC analysis of this compound.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 sielc.com | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., H₃PO₄ or HCOOH) sielc.com | Elutes the compound and impurities from the column. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Quantifies the compound based on the absorbance of the benzyl group. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation process. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducibility of retention times. |

The parent compound, this compound, is achiral and therefore does not have enantiomers. As a result, chiral HPLC is not applicable for assessing its enantiomeric purity.

However, this technique is indispensable for analyzing chiral derivatives of this compound, such as (R)-4-(benzyloxy)-3-hydroxy-4-oxobutanoic acid or (S)-4-(benzyloxy)-2-hydroxy-4-oxobutanoic acid. achemblock.coma2bchem.com Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

Common types of CSPs include Pirkle-type columns and macrocyclic glycopeptide-based columns (e.g., teicoplanin). nih.govmdpi.com The separation mechanism on Pirkle-type CSPs often relies on π-π stacking interactions, hydrogen bonding, and steric repulsion between the analyte and the chiral selector. mdpi.com Teicoplanin-based CSPs are effective for separating a wide range of chiral acids. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. For this compound, these spectra provide a unique molecular fingerprint.

The key functional groups contributing to its vibrational spectrum are the carboxylic acid (-COOH), the benzyl ester (-COOCH₂Ph), and the aromatic ring. The IR spectrum is particularly sensitive to polar bonds, making the carbonyl (C=O) and hydroxyl (O-H) stretches prominent. Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric vibrations, such as the C=C bonds within the benzene (B151609) ring.

Studies on the parent dicarboxylic acid, succinic acid, show that its vibrational spectrum is influenced by its conformation, which can be either planar in the solid state or non-planar (gauche) in other phases. researchgate.net For this compound, the most characteristic vibrations include two distinct C=O stretching frequencies for the carboxylic acid and the ester, the broad O-H stretch of the carboxylic acid, C-O stretching vibrations, and the aromatic C=C and C-H vibrations of the benzyl group. Surface-enhanced Raman scattering (SERS) studies on similar aromatic carboxylic acids have identified characteristic bands for the carboxylate group (COO⁻) and the C=O functional group. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Ester C=O | Stretching | ~1735 | IR |

| Carboxylic Acid C=O | Stretching | ~1710 | IR |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a sample of this compound. This analysis provides a direct verification of the compound's empirical and molecular formula.

The molecular formula for this compound is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . nih.gov The experimental values obtained from an elemental analyzer for a purified sample must align closely with the theoretical percentages calculated from the molecular formula. This concordance confirms the elemental composition and provides a quantitative measure of the compound's purity, assuming any impurities have a different elemental composition.

Table 3: Elemental Composition of this compound (C₁₁H₁₂O₄)

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass per Molecule ( g/mol ) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 63.45 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within 4-(benzyloxy)-4-oxobutanoic acid, providing deep insights into its chemical behavior.

The electronic structure of a molecule is intrinsically linked to its reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, we can understand the molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap is often indicative of high chemical reactivity and polarizability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzene (B151609) ring and the oxygen atoms of the carboxyl and ester groups, which are potential sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient carbonyl carbons, indicating these as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis further refines our understanding of the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can quantify the delocalization of electrons and the strength of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For instance, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs into the carbonyl π* orbitals, a key factor in the reactivity of the ester and carboxylic acid moieties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the chemical reactivity and electronic stability of the molecule. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl groups in both the carboxylic acid and the benzyl (B1604629) ester. These regions represent the most likely sites for interaction with electrophiles or for the formation of hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, making it a primary site for deprotonation and interaction with nucleophiles. The aromatic ring would likely show a region of negative potential above and below the plane of the ring, characteristic of π-systems.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal how this compound behaves in different solvents or how it might bind to a biological target.

An MD simulation of this compound in an aqueous environment could, for example, elucidate the stability of its different conformations and the nature of its hydrogen bonding network with water molecules. Such simulations are crucial for understanding its solubility and transport properties. Furthermore, if this molecule were being investigated as a potential drug candidate, MD simulations could be employed to model its interaction with a target protein, predicting the binding mode and estimating the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and toxicology to predict the biological activity of a compound based on its molecular structure. nih.gov If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to correlate their structural features with their observed activity. nih.gov

The process involves calculating a set of molecular descriptors for each derivative, which can be constitutional, topological, physicochemical, or quantum chemical in nature. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which can significantly accelerate the drug discovery process. sphinxsai.com

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, quantum chemical calculations could predict its:

Infrared (IR) spectrum: By calculating the vibrational frequencies, one can predict the positions of the characteristic absorption bands, such as the C=O stretching vibrations of the carboxylic acid and ester groups, and the O-H stretching of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectrum: The chemical shifts of the ¹H and ¹³C nuclei can be calculated, providing a theoretical spectrum that can be compared with experimental data to aid in the assignment of peaks.

Ultraviolet-Visible (UV-Vis) spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption maxima in the UV-Vis spectrum, which are related to the electronic structure of the molecule. rsc.org

Applications of 4 Benzyloxy 4 Oxobutanoic Acid in Medicinal Chemistry

Role as a Synthetic Intermediate for Pharmaceutical Compounds

As a bifunctional molecule, 4-(benzyloxy)-4-oxobutanoic acid is a key component in the synthesis of more complex pharmaceutical compounds. Its carboxylic acid group can be readily coupled with amines or alcohols, while the benzyl (B1604629) ester provides a stable protecting group that can be selectively removed under specific conditions.

While not a standard amino acid, this compound is a precursor to nonproteinogenic amino acids that can be incorporated into peptide chains to create novel peptidomimetics. nih.gov These unusual amino acids are crucial for developing peptides with improved stability, conformational constraints, and biological activity. For instance, derivatives such as (3R)-3-amino-4-(benzyloxy)-4-oxobutanoic acid are utilized as non-standard amino acid building blocks in peptide synthesis. uni.lu The synthesis of such derivatives often starts from precursors like this compound, highlighting its foundational role in creating specialized peptide-based therapeutics. The incorporation of such modified amino acids can lead to peptides with enhanced pharmacological profiles. ljmu.ac.uk

Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. Several methods exist for the synthesis of hydroxamic acids, often involving the coupling of a carboxylic acid or its activated form with hydroxylamine (B1172632) or its derivatives. nih.gov A common strategy involves the use of O-protected hydroxylamines, such as O-benzylhydroxylamine, to react with carboxylic acids or esters. nih.govorganic-chemistry.org Given that this compound is a carboxylic acid, it can be activated and coupled with hydroxylamine derivatives to form the corresponding hydroxamic acid. Alternatively, the ester form can be used. There are established one-step methods for the synthesis of O-benzyl hydroxamates from unactivated esters. organic-chemistry.org This makes this compound a suitable precursor for creating novel hydroxamic acid derivatives, which are of significant interest in drug discovery. nih.gov

Development of Curcumin (B1669340) Derivatives with Enhanced Biological Activity

Curcumin, a natural compound found in turmeric, is known for its diverse biological properties, but its therapeutic use is limited by poor bioavailability and stability. To overcome these limitations, researchers have focused on synthesizing curcumin derivatives with improved pharmacological profiles. nih.gov

One of the pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-β peptides. Curcumin has shown potential in inhibiting this aggregation. nih.gov Researchers have synthesized various curcumin derivatives to enhance this anti-aggregation effect. While direct synthesis of curcumin derivatives for Alzheimer's disease using this compound is not extensively documented in the available literature, the use of succinic acid derivative esters for the treatment of dementia, including Alzheimer's, has been patented. google.com This suggests that using succinic acid-based linkers, for which this compound is a mono-protected variant, is a viable strategy for developing new anti-Alzheimer's agents. nih.govresearch-nexus.netresearchgate.net The goal is to create hybrid molecules that can effectively target the multifaceted nature of the disease. nih.gov

The anti-inflammatory effects of curcumin are well-established. To enhance these properties, novel tetrahydrocurcumin (B193312) derivatives have been synthesized using this compound as a key intermediate. In these syntheses, this compound is first prepared from phenylmethanol and succinic anhydride (B1165640). It is then coupled to tetrahydrocurcumin to produce derivatives with improved anti-inflammatory activity. These novel compounds have been evaluated for their ability to inhibit inflammatory mediators, demonstrating the utility of this compound in creating more potent anti-inflammatory agents.

Investigation as a Potential Insulinotropic Agent for Type 2 Diabetes Mellitus

Recent research has explored the potential of succinic acid esters as insulinotropic agents, meaning they can stimulate the secretion of insulin (B600854). This is a key area of investigation for the development of new treatments for type 2 diabetes mellitus. nih.gov Studies have shown that both monomethyl and dimethyl esters of succinic acid can induce a rapid increase in plasma insulin levels when administered enterally. nih.gov As this compound is a monoester of succinic acid, it falls into this class of compounds. The investigation into such succinate (B1194679) derivatives opens up the possibility of their use in managing hyperglycemia. While direct studies on the insulinotropic effects of this compound are not yet widely published, the promising results from similar succinate esters suggest it is a compound of interest for further research in the field of diabetes treatment. nih.govnih.gov

Scaffold for Multi-target Directed Ligands in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex and multifactorial, involving multiple pathological pathways. This complexity has driven the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The MTDL strategy is a prominent approach in the search for effective treatments for these conditions.

While the succinic acid framework is a common building block in organic synthesis, current scientific literature does not provide specific examples of this compound being used as a primary scaffold for the development of MTDLs for neurodegenerative diseases.

Design of Enzyme Inhibitors and Modulators

Enzyme inhibitors are crucial molecules in medicinal chemistry that can modulate biological pathways involved in disease. The rational design of these inhibitors often relies on core molecular structures that can be chemically modified to achieve high affinity and selectivity for a specific enzyme.

Although derivatives of butanoic acid are explored as enzyme inhibitors, such as 2-benzyl-3,4-iminobutanoic acid which has been evaluated as an inhibitor of carboxypeptidase A, there is a lack of direct evidence in the reviewed literature of this compound itself being a primary component in the design of enzyme inhibitors. google.com

Excitatory Amino Acid Transporters (EAATs) are critical for regulating glutamate (B1630785) levels in the central nervous system. Their dysfunction is implicated in various neurological disorders, making them important therapeutic targets. Several potent EAAT inhibitors share structural features with this compound, particularly the benzyloxy group attached to a four-carbon backbone.

For instance, DL-Threo-β-Benzyloxyaspartic acid (TBOA) and its derivatives are well-known competitive inhibitors of EAATs. TBOA analogues, such as TFB-TBOA ((l-threo)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate), have been developed to enhance potency and selectivity. In these inhibitors, the benzyloxy group is crucial as it positions the molecule within a hydrophobic pocket of the transporter. The core structure of these inhibitors is based on aspartic acid, which is an amino derivative of succinic acid, the parent dicarboxylic acid of this compound. The structural relationship highlights the importance of the benzyloxy-butanoic acid motif in the design of EAAT inhibitors.

Table 1: Comparison of this compound with Related EAAT Inhibitors

| Compound | Structure | Key Structural Features | Application/Activity |

| This compound | Succinic acid monoester | Succinic acid backbone, Benzyl ester group | Synthetic building block |

| DL-Threo-β-Benzyloxyaspartic acid (TBOA) | Aspartic acid derivative | Aspartic acid backbone, Benzyloxy group | Competitive EAAT inhibitor |

| TFB-TBOA | TBOA analogue | Aspartic acid backbone, Substituted benzyloxy group | Potent EAAT1/2 inhibitor |

Development of Chiral Scaffolds for Biologically Active Molecules

Chirality is a fundamental property in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The use of chiral building blocks is essential for the stereoselective synthesis of new therapeutic agents.

The butanoic acid framework of this compound can be functionalized to create chiral centers. An example is the derivative (R)-4-(benzyloxy)-2-ethyl-4-oxobutanoic acid. The existence of such chiral derivatives demonstrates the potential of the this compound scaffold for the development of enantiomerically pure, biologically active molecules. However, extensive research detailing the broad application of these specific chiral scaffolds is not available in the reviewed literature.

Role in the Synthesis of Radiometal Labelling Prochelators for Biomolecules

Radiometal-based probes are vital for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These probes consist of a chelator that binds a radiometal and is attached to a biomolecule for targeting specific tissues or cells. Prochelators are precursor molecules used in the synthesis of these probes.

Based on the available scientific literature, there is no information to suggest that this compound is utilized in the synthesis of radiometal labelling prochelators for biomolecules.

Biological Activity and Mechanism of Action Where Applicable to Research, Excluding Dosage

In Vitro and In Vivo Pharmacological Studies of Derivatives

In vivo studies on a 4-benzyloxy-benzylamino derivative, referred to as compound A91, have demonstrated its efficacy in a streptozotocin-induced rat model of diabetic retinopathy. nih.gov Systemic administration of this compound was found to reduce retinal vascular leakage, a key complication of diabetic macular edema. nih.gov Notably, this compound did not appear to induce hepatomegaly, a side effect sometimes observed with other treatments in rodent models. nih.gov These findings suggest that the compound is bioavailable, can cross the blood-retinal barrier, and maintains its efficacy in a living organism without overt signs of toxicity after daily administration for one month. nih.gov

Further in vivo research on bornyl-containing benzyloxyphenylpropanoic acid derivatives, specifically compounds QS-528 and QS-619, was conducted in a diet-induced model of type 2 diabetes mellitus. nih.gov When administered orally over four weeks, compound QS-619 exhibited a hypoglycemic effect, while QS-528 demonstrated hepatoprotective properties. nih.gov

In vitro evaluations of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have identified their potential as antimycobacterial agents. Two compounds from this series showed minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv that were comparable to the first-line drug isoniazid. nih.gov Importantly, these compounds were selective for the bacillus and did not show significant toxicity to Vero and HepG2 cells. nih.gov Additionally, benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have been synthesized and evaluated for their antimalarial and cytotoxic activities. mui.ac.ir Certain compounds in this series displayed moderate inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite. mui.ac.ir

Cellular Pathways and Molecular Targets Influenced by 4-(benzyloxy)-4-oxobutanoic acid Derivatives

Research into the derivatives of benzyloxy-containing compounds has identified several cellular pathways and molecular targets through which they exert their pharmacological effects.

Bornyl-containing benzyloxyphenylpropanoic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFAR1), a key target in the management of type 2 diabetes. nih.gov Both compounds QS-528 and QS-619 were found to activate FFAR1 in vitro, similar to the known agonist GW9508. nih.gov This activation is significant as FFAR1 is widely expressed in pancreatic β-cells and is involved in stimulating insulin (B600854) secretion. nih.gov Further in vivo experiments in mice showed that both compounds increased the concentrations of insulin and glucose-dependent insulinotropic polypeptide (GIP), supporting their role as full FFAR1 agonists. nih.gov

The hypoglycemic effect of QS-619 and the hepatoprotective action of QS-528 in a diet-induced type 2 diabetes model underscore the therapeutic potential of this class of compounds in managing glucose homeostasis. nih.gov

The study on bornyl-containing benzyloxyphenylpropanoic acid derivatives also touched upon their effects on lipid metabolism. Both QS-619 and QS-528 were observed to reduce alanine (B10760859) aminotransferase (ALT) concentrations and showed a tendency to decrease triglyceride (TG) levels in the blood of mice in a diet-induced diabetes model. nih.gov

In the context of Alzheimer's disease models, 2-hydroxy-4-benzyloxy chalcone (B49325) derivatives have demonstrated significant antioxidative activity. sigmaaldrich.com One particular derivative, compound 11d, showed an oxygen radical absorbance capacity (ORAC) of 2.03 Trolox equivalents, indicating its potential to counteract oxidative stress, a key pathological feature of neurodegenerative diseases. sigmaaldrich.com

A series of 2-hydroxy-4-benzyloxy chalcone derivatives has been evaluated for their potential in treating Alzheimer's disease. sigmaaldrich.com These compounds were found to have significant effects on the aggregation of amyloid-β (Aβ) peptides. Specifically, compound 11d demonstrated a high inhibition rate of self-induced Aβ1-42 aggregation (90.8% at 25 μM) and copper-induced Aβ1-42 aggregation (93.4% at 25 μM). sigmaaldrich.com Furthermore, this compound showed a notable ability to disaggregate existing Aβ1-42 fibrils (64.7% at 25 μM). sigmaaldrich.com These findings highlight the potential of this chemical scaffold in targeting a key aspect of Alzheimer's pathology.

The anti-inflammatory potential of 2-hydroxy-4-benzyloxy chalcone derivatives has also been investigated. sigmaaldrich.com Compound 11d from this series exhibited significant anti-neuroinflammatory properties. sigmaaldrich.com While the specific mechanism of IL-6 production inhibition was not detailed, the study confirmed the dramatic anti-neuroinflammatory ability of this compound, which is a crucial aspect of its multifaceted potential for treating Alzheimer's disease. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies on various benzyloxy-containing compounds have provided valuable insights for the optimization of their biological activities.

For a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives, the substitution of the p-benzyloxy group with different alkoxy groups was explored to enhance flexibility and activity as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov The introduction of diverse amide and urea (B33335) substituents was also investigated to improve lipophilicity and hydrogen bonding potential. nih.gov

In the case of 5(4H)-oxazolone-based sulfonamides, the replacement of a phenyl group with a benzyloxy group (compound 9g) led to an improvement in antibacterial activity against several Gram-positive organisms. nih.gov

For N-(4-(benzyloxy)benzyl)-4-aminoquinolines, SAR studies revealed that the nature of the substituents on the quinoline (B57606) ring and the benzyloxybenzyl moiety significantly influences their antimycobacterial activity. nih.gov

The SAR of 2-hydroxy-4-benzyloxy chalcone derivatives indicated that the presence and position of hydroxyl and benzyloxy groups on the chalcone scaffold are critical for their anti-Alzheimer's disease activities, including Aβ aggregation inhibition and antioxidant effects. sigmaaldrich.com

Finally, for bornyl-containing benzyloxyphenylpropanoic acid derivatives, the structural differences between compounds QS-528 and QS-619, likely related to the bornyl moiety, resulted in a divergence of their primary in vivo activities, with one being hypoglycemic and the other hepatoprotective, despite both being FFAR1 agonists. nih.gov

There is currently no publicly available scientific literature detailing the potential of this compound in antiviral research. Studies investigating the direct effects of this specific compound against various viruses have not been found in the reviewed sources.

General mechanisms of antiviral action often involve the inhibition of viral replication at different stages, such as entry into the host cell, synthesis of viral nucleic acids, or the release of new virus particles. ebsco.comnih.govnih.gov However, without specific research on this compound, it is not possible to determine if it employs any of these or other mechanisms.

It is important to note that while research exists on the biological activities of similar or related compounds, such as the antimycobacterial effects of 4-(benzyloxy)phenol, these findings cannot be extrapolated to this compound. nih.gov Each chemical compound has unique properties that necessitate specific investigation.

Further research would be required to ascertain whether this compound possesses any antiviral properties and to elucidate any potential mechanisms of action.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Sustainable Production

The imperative for green chemistry is reshaping the synthesis of chemical compounds, including succinic acid derivatives. Traditionally, industrial production of succinic acid has relied on petrochemical routes, such as the hydrogenation of maleic anhydride (B1165640). will-co.eu However, the future of production is progressively shifting towards bio-based manufacturing. will-co.eu

Emerging research focuses on microbial fermentation processes using engineered strains of bacteria, such as Escherichia coli, which can produce succinic acid from renewable feedstocks like glucose. will-co.eu This biotechnological approach presents a more sustainable and environmentally benign alternative to conventional methods. will-co.eu Further research is aimed at optimizing these fermentation pathways to maximize yield and efficiency. will-co.eu

Beyond the production of the succinic acid backbone, green chemistry principles are being applied to the synthesis of its esters. This includes the development of methods that occur in aqueous media, minimizing the use of volatile organic solvents. nih.gov The catalytic conversion of biomass-derived platform chemicals into succinic acid and its derivatives is another promising and sustainable route currently under investigation. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

As a derivative of an endogenous metabolic intermediate, 4-(benzyloxy)-4-oxobutanoic acid is situated at a unique intersection of metabolism and cellular signaling. Succinate (B1194679) itself is not merely a product of the Krebs cycle but also an extracellular signaling molecule that activates a specific G protein-coupled receptor, SUCNR1 (also known as GPR91). wikipedia.org This receptor is implicated in a variety of physiological processes, opening up new therapeutic possibilities.

Future research will likely focus on designing derivatives of this compound that can act as selective agonists or antagonists for SUCNR1, targeting conditions such as inflammation, hypertension, and metabolic disorders. researchgate.netwikipedia.org Moreover, studies have indicated that succinic acid may play a role in reducing adiposity and enhancing mitochondrial respiratory capacity, suggesting potential applications in managing obesity and related metabolic syndromes. nih.gov

The use of succinic acid derivatives as linkers in prodrugs is a well-established strategy that continues to evolve. nih.gov By attaching a succinate moiety to a parent drug, properties like solubility and stability can be improved, with the conjugate designed to be cleaved by cellular enzymes to release the active drug in vivo. nih.gov This approach is being explored for delivering treatments for colon cancer and other diseases. nih.gov Additionally, related structures have been investigated as potential inhibitors of Src kinase for cancer therapy and as having antimycobacterial properties. nih.govnih.gov The intrinsic antimicrobial and biofilm-inhibiting properties of succinic acid-based polyesters also suggest future applications in developing new medical materials. will-co.euresearchgate.net

| Potential Therapeutic Area | Explored Mechanism/Target | Related Research Findings |

| Metabolic Disease | SUCNR1 (GPR91) receptor modulation; mitochondrial biogenesis. | Succinic acid has been observed to reduce adiposity and increase mitochondrial respiratory capacity in preclinical models. nih.gov Derivatives are being explored for hypoglycemic effects. google.com |

| Oncology | Prodrug linker for targeted delivery; enzyme inhibition. | Succinate prodrugs of curcuminoids show promise for colon cancer treatment. nih.gov Related pyran-based structures are being designed as Src kinase inhibitors. nih.gov |

| Infectious Disease | Biofilm inhibition; direct antimicrobial action. | Succinic acid-based polyesters demonstrate the ability to inhibit fungal biofilm formation. researchgate.net Benzyloxy-containing compounds have been evaluated for antimycobacterial activity. nih.gov |

| Cosmetics | Stimulation of mitochondrial respiration; antioxidant activity. | Succinic acid is linked to anti-acne benefits and is used as a pH modifier in cosmetic formulations. will-co.eu |

Advanced Computational Modeling for Rational Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound and its derivatives, molecular modeling can provide deep insights into their interactions with biological targets. The binding site of succinate on its receptor, SUCNR1, has been characterized, identifying key amino acid residues (Arg99, His103, Arg252, and Arg281) that form a positively charged pocket for the negatively charged ligand. wikipedia.org

This structural information is invaluable for in silico studies. Future research will increasingly leverage:

Molecular Docking: To predict the binding affinity and orientation of novel derivatives of this compound within the SUCNR1 binding site or the active sites of other target enzymes. This allows for the rapid screening of virtual compound libraries to prioritize candidates for synthesis.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of binding stability and the conformational changes involved.

Pharmacokinetic Modeling: To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. nih.govrsc.org

These computational approaches enable a rational, hypothesis-driven design of new molecules with enhanced potency, selectivity, and pharmacokinetic profiles, saving significant time and resources compared to traditional trial-and-error methods.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse yet structurally related compounds for biological screening. youtube.comslideshare.net Instead of synthesizing compounds one at a time, this high-throughput approach allows for the creation of extensive "libraries" of molecules. youtube.com

The structure of this compound is well-suited for combinatorial approaches. The two key functional groups—the free carboxylic acid and the benzyl (B1604629) ester—serve as handles for chemical modification. Future research can employ parallel synthesis techniques to create libraries by systematically varying different parts of the molecule. For example:

The carboxylic acid can be converted into a wide array of amides or esters by reacting it with a diverse set of amines or alcohols.

The benzyl group on the ester can be replaced with other substituted aromatic or aliphatic groups to explore how these changes affect biological activity.

The succinic acid backbone itself can be substituted at the 2- and 3-positions.

These derivative libraries can then be screened against various biological targets, such as the SUCNR1 receptor, different enzymes, or microbial strains, to quickly identify "hit" compounds with desired biological activity. youtube.comacs.org This significantly increases the efficiency of lead generation in the drug discovery process. youtube.com

Integration with Nanotechnology and Drug Delivery Systems

Nanotechnology offers transformative potential for improving the delivery and efficacy of therapeutic agents. Integrating this compound or its derivatives into advanced drug delivery systems is a key area for future research. The inherent properties of succinic acid make it particularly suitable for these applications.

One major avenue is the development of nanocarriers, such as:

Liposomes: These are vesicles composed of lipid bilayers. Liposomes can be surface-modified with succinic acid, which imparts a negative charge that can be used to target specific tissues, such as bone marrow. researchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are biocompatible nanoparticles made from solid lipids that are particularly effective for encapsulating and improving the oral bioavailability of hydrophobic compounds. nih.gov

Polymeric Nanoparticles: Polyesters based on succinic acid are known to be biocompatible and are being investigated for their potential in creating drug-eluting medical devices or as nanoparticle drug carriers. researchgate.net

Furthermore, derivatives like succinyl-β-cyclodextrin have been shown to significantly improve the water solubility and dissolution rate of poorly soluble drugs by forming inclusion complexes. nih.gov These nanotechnology-based systems can enhance stability, control release kinetics, and enable targeted delivery, thereby maximizing therapeutic benefit while minimizing potential side effects. researchgate.netnih.gov

Q & A